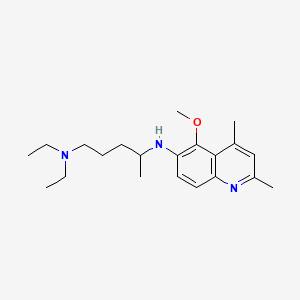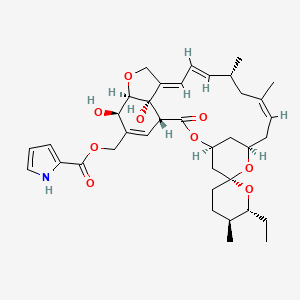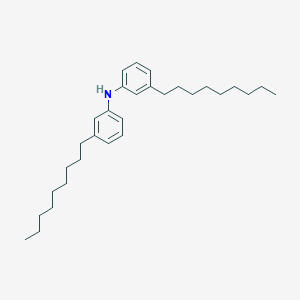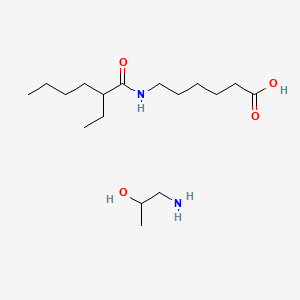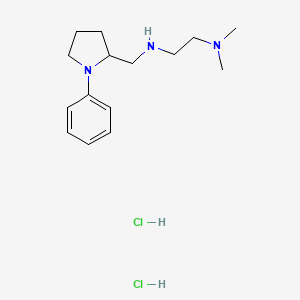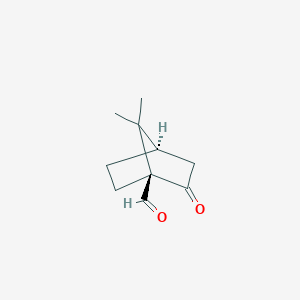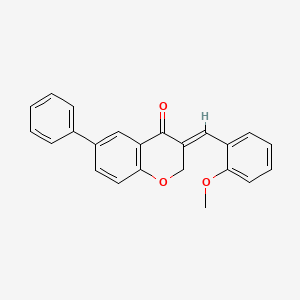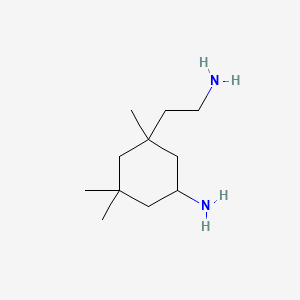
1-Amino-3-aminoethyl-3,5,5-trimethylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-3-aminoethyl-3,5,5-trimethylcyclohexane can be synthesized through the hydrogenation of isophorone nitrile. The reaction typically involves the use of a hydrogenation catalyst such as Raney nickel under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through distillation and other separation techniques .
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-aminoethyl-3,5,5-trimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary and tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary and tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-Amino-3-aminoethyl-3,5,5-trimethylcyclohexane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-amino-3-aminoethyl-3,5,5-trimethylcyclohexane involves its interaction with various molecular targets. The compound can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their structure and function. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1,3,3-trimethylcyclohexanemethylamine
- Isophorone diamine
- 3-Aminomethyl-3,5,5-trimethylcyclohexylamine
Uniqueness
1-Amino-3-aminoethyl-3,5,5-trimethylcyclohexane is unique due to its specific structural features, which confer distinct chemical and physical properties. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound in both research and industry .
Properties
CAS No. |
42968-91-2 |
|---|---|
Molecular Formula |
C11H24N2 |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
3-(2-aminoethyl)-3,5,5-trimethylcyclohexan-1-amine |
InChI |
InChI=1S/C11H24N2/c1-10(2)6-9(13)7-11(3,8-10)4-5-12/h9H,4-8,12-13H2,1-3H3 |
InChI Key |
CNKKFFNIHJXBFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(C1)(C)CCN)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



